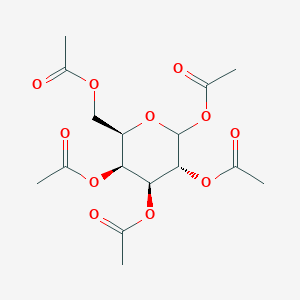
5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of dimethoxyphenyl compounds involves multi-step chemical procedures. For instance, the synthesis of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives from 3,4-dimethoxyacetophenone is a notable example, showcasing the complexity and versatility of synthesizing these compounds (Liu, Li, & Li, 2004).
Molecular Structure Analysis
The molecular structure of compounds like 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is often elucidated using techniques such as X-ray crystallography. For instance, the molecular structure of similar compounds like (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole and its enantiomer was determined through X-ray means, providing insights into the spatial arrangement of these complex molecules (Tang & Verkade, 1996).
Chemical Reactions and Properties
Dimethoxyphenyl compounds can participate in a variety of chemical reactions. For example, the reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media leads to the formation of pyrazolo[3,4-c]isoquinoline derivatives, demonstrating the reactivity and versatility of these compounds in chemical synthesis (Bogza et al., 2005).
Physical Properties Analysis
The physical properties of dimethoxyphenyl compounds, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Studies on compounds like 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid reveal insights into their planar structures and the influence of methyl and carboxylic acid groups on their molecular conformation (Barich, Zell, Powell, & Munson, 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemicals, and stability, are essential for understanding the behavior of 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid. For instance, the synthesis and study of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2ylthio)acetohydrazides highlight the compound's reactivity and potential applications in pharmaceuticals (Rasool et al., 2016).
Wissenschaftliche Forschungsanwendungen
- Application Summary : The compound (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline, which contains a 3,4-dimethoxyphenyl group, has been synthesized and studied for its potential interaction with DNA as well as its cytotoxicity against resistant and non-resistant tumor cells .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-9(7-14(16)17)6-11(15)10-4-5-12(18-2)13(8-10)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZZXAUEEDAGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=C(C=C1)OC)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374333 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
106591-88-2 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)



![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)


![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)